

Application Notes: Measuring FSHR Inhibition with ADX61623 Using a cAMP Assay

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Compound of Interest

Compound Name: ADX61623

Cat. No.: B15543780

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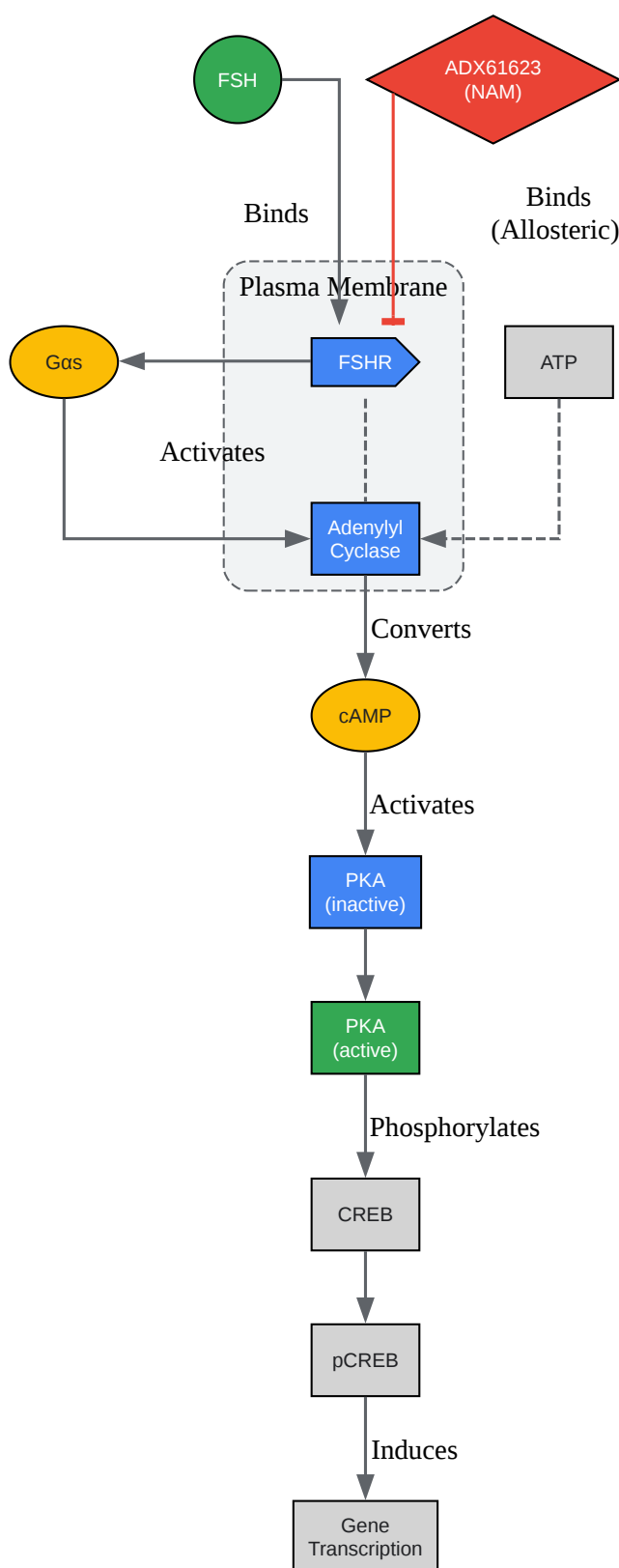
Introduction

The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) essential for reproductive function.[1][2] Upon binding its endogenous ligand, Follicle-Stimulating Hormone (FSH), the receptor primarily couples to the $G_{\alpha s}$ protein, activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][3][4] This increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors, regulating processes like steroidogenesis and gamete maturation.[2][4]

ADX61623 is a small molecule, nonsteroidal negative allosteric modulator (NAM) of the FSHR.[5][6] As a NAM, it inhibits the receptor's activity without competing with the natural ligand (FSH) for its binding site.[4][6] Notably, **ADX61623** acts as a biased antagonist; it has been shown to inhibit FSH-induced cAMP and progesterone production but does not block the pathway leading to estrogen biosynthesis.[6][7][8] This application note provides a detailed protocol for quantifying the inhibitory activity of **ADX61623** on the FSHR by measuring changes in intracellular cAMP levels.

FSHR $G_{\alpha s}$ Signaling Pathway and ADX61623 Inhibition

The diagram below illustrates the canonical FSHR signaling cascade and the inhibitory point of **ADX61623**.



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FSHR Gas-cAMP signaling pathway and **ADX61623** inhibition point.

Quantitative Data Summary

The following table summarizes the reported quantitative data for **ADX61623**'s activity on the FSH receptor.

Parameter	Value	Cell System	Comments	Reference
IC ₅₀	0.7 μ M	Not Specified	Value corresponds to 55% inhibition of FSH at its EC ₈₀ concentration.	[7]
Activity	Inhibition	Rat Granulosa Cells	At 30 μ M, ADX61623 significantly blocked FSH-induced cAMP production.	[6]
Binding	Increased Affinity	hFSHR	ADX61623 increased the binding affinity of ¹²⁵ I-hFSH to the hFSHR.	[6]

Experimental Protocol: cAMP Assay for FSHR Inhibition

This protocol outlines the procedure for determining the potency of **ADX61623** in inhibiting FSH-stimulated cAMP production in a cell-based assay.

Principle of the Assay

This assay quantifies the ability of **ADX61623** to inhibit FSH-induced cAMP production. Cells expressing FSHR are first incubated with varying concentrations of the inhibitor (**ADX61623**). Subsequently, the cells are stimulated with a fixed concentration of FSH (typically the EC₅₀ or EC₈₀) to activate the G α s pathway and induce cAMP production. The intracellular cAMP level is

then measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. A decrease in the cAMP signal in the presence of **ADX61623** indicates inhibitory activity.

Experimental Workflow

The general workflow for the experiment is depicted below.

Workflow for the **ADX61623** cAMP inhibition assay.

Materials and Reagents

- Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR (hFSHR).
- Compound: **ADX61623** (stock solution in DMSO).
- Stimulant: Recombinant human FSH.
- Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with $\text{Ca}^{2+}/\text{Mg}^{2+}$.
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[\[9\]](#)
- cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kits).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Assay Plates: White, opaque 384-well microplates suitable for luminescence or fluorescence detection.
- Reagents: DMSO, cell lysis buffer (as per kit instructions).

Detailed Methodology

1. Cell Culture and Plating a. Culture HEK293-hFSHR cells in standard culture medium at 37°C and 5% CO₂. b. On the day before the assay, harvest the cells and resuspend them in fresh

medium. c. Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well in 20 μ L of culture medium. d. Incubate the plate overnight at 37°C and 5% CO₂.

2. Preparation of Reagents a. **ADX61623** Dilutions: Prepare a serial dilution series of **ADX61623** in assay buffer containing a constant final concentration of DMSO (e.g., 0.1%). Concentrations may range from 100 μ M to 1 nM. b. FSH Solution: Prepare a working solution of FSH in assay buffer at a concentration that is 4 times the final desired EC₈₀ concentration. The EC₈₀ should be predetermined in a separate agonist-mode experiment. c. Assay Buffer with IBMX: Prepare assay buffer containing a PDE inhibitor, typically 500 μ M IBMX.

3. Assay Procedure a. Carefully remove the culture medium from the cell plate. b. Add 10 μ L of assay buffer with IBMX to each well. c. Add 5 μ L of the serially diluted **ADX61623** or vehicle (assay buffer with DMSO) to the appropriate wells. d. Pre-incubate the plate at room temperature for 30-60 minutes. e. Add 5 μ L of the FSH working solution to all wells except the negative control wells (which receive 5 μ L of assay buffer instead). f. Incubate the plate at room temperature for 30 minutes to stimulate cAMP production. g. Proceed with cell lysis and cAMP detection according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding 20 μ L of lysis buffer containing the detection reagents (e.g., antibody-cryptate and cAMP-d2 for HTRF). h. Incubate for 60 minutes at room temperature, protected from light. i. Read the plate on a compatible plate reader.

4. Data Analysis a. Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel. b. Normalize the data:

- Set the signal from wells with FSH and vehicle (no **ADX61623**) as 100% activity.
- Set the signal from wells with vehicle only (no FSH) as 0% activity. c. Plot the percent inhibition against the logarithm of the **ADX61623** concentration. d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of **ADX61623** that produces 50% inhibition of the FSH-stimulated response.

Expected Results and Interpretation

The assay should demonstrate a dose-dependent inhibition of FSH-stimulated cAMP production by **ADX61623**. The resulting dose-response curve will allow for the determination of the compound's potency (IC₅₀). These findings will confirm **ADX61623**'s role as a negative allosteric modulator of the FSHR's G α s-mediated signaling pathway. It is important to

remember that this assay only reflects one aspect of FSHR signaling. Due to the biased nature of **ADX61623**, this inhibition of cAMP may not correlate with the inhibition of other downstream pathways, such as those responsible for estradiol production.[6][8]

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